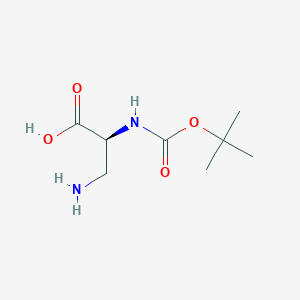

Boc-Dap-OH

Vue d'ensemble

Description

Boc-Dap-OH: , also known as (S)-3-amino-2-(tert-butoxycarbonylamino)propionic acid, is a derivative of amino acids. It is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry. The compound has a molecular formula of C8H16N2O4 and a molecular weight of 204.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boc-Dap-OH is synthesized through the protection of the amino group of diaminopropionic acid with a tert-butoxycarbonyl (Boc) group. The reaction typically involves dissolving the raw material in absolute ethanol, adding 10% palladium-carbon, and 1,4-cyclohexadiene. The mixture is stirred overnight under magnetic stirring, followed by filtration and solvent evaporation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Dap-OH undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include acyl chlorides and anhydrides.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

Substitution Reactions: Formation of acylated derivatives.

Deprotection Reactions: Formation of free amine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Boc-Dap-OH has diverse applications across various fields, particularly in chemistry, biology, and medicine:

Peptide Synthesis

This compound is extensively used as a building block for synthesizing peptides that exhibit enhanced stability and resistance to enzymatic degradation. This characteristic is particularly valuable in drug development, where peptide-based therapeutics are often subject to rapid metabolism.

Bioconjugation

The compound can form stable conjugates with biomolecules, making it significant in drug delivery systems. It enables the attachment of therapeutic agents to antibodies or other targeting moieties, enhancing their efficacy and specificity.

Enzymatic Stability

Incorporating Dap into peptide sequences can enhance their resistance to proteolytic enzymes, which is critical for developing long-lasting therapeutic agents.

Industrial Applications

This compound is employed in solid-phase peptide synthesis and the preparation of cyclic peptide analogs with antibiotic and hemolytic activities.

Case Studies

Several studies highlight the significance of Dap-containing peptides:

- Bioactive Peptides : A study investigated bioactive peptides derived from Dap on cell viability and proliferation in cancer cell lines. Results indicated significant reductions in cell growth by inducing apoptosis through mitochondrial pathways.

- Hydrogel Applications : Research has shown that hydrogels incorporating Dap derivatives can support cell growth and differentiation, making them suitable for tissue engineering applications.

Mécanisme D'action

The mechanism of action of Boc-Dap-OH involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds. The compound targets enzymes and pathways involved in peptide synthesis and modification .

Comparaison Avec Des Composés Similaires

- **DL-2,3-Diaminopropionic acid monohydrochlor

Fmoc-Dap-OH: Another protected derivative of diaminopropionic acid, but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

Activité Biologique

Boc-Dap-OH, or N-Boc-2,3-diaminopropionic acid, is a non-natural amino acid derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential applications in peptide synthesis and drug development. This article explores the biological activity of this compound, including its structural characteristics, synthesis methods, and potential therapeutic applications.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 244.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in organic solvents. This structural modification allows this compound to be utilized effectively as a building block in peptide synthesis.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Dap : The amino group of diaminopropionic acid is protected with a Boc group to prevent unwanted reactions during subsequent steps.

- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

- Characterization : Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of this compound.

1. Peptide Synthesis

This compound serves as a crucial building block for synthesizing peptides that exhibit enhanced stability and resistance to enzymatic degradation. This property is particularly valuable in drug development, where peptide-based therapeutics are often subject to rapid metabolism.

2. Antitumor Activity

Research on similar compounds has indicated that amino acid derivatives can possess antitumor activity. For example, peptides incorporating Dap have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Although direct studies on this compound are scarce, these findings suggest potential antitumor applications.

3. Enzymatic Stability

The incorporation of Dap into peptide sequences can enhance their resistance to proteolytic enzymes, which is critical for developing long-lasting therapeutic agents. Studies have demonstrated that peptides containing Dap exhibit improved pharmacokinetic profiles compared to their natural counterparts .

Case Studies

Several studies highlight the significance of Dap-containing peptides:

- Study on Bioactive Peptides : A study investigated the effects of bioactive peptides derived from Dap on cell viability and proliferation in cancer cell lines. Results indicated that these peptides could significantly reduce cell growth by inducing apoptosis through mitochondrial pathways .

- Hydrogel Applications : Research has shown that hydrogels incorporating Dap derivatives can support cell growth and differentiation, making them suitable for tissue engineering applications . These hydrogels leverage the unique properties of Dap to create environments conducive to cellular activities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other amino acid derivatives:

| Compound | Molecular Weight | Biological Activity | Applications |

|---|---|---|---|

| This compound | 244.3 g/mol | Potential antitumor activity | Peptide synthesis |

| Dolastatin 10 | ~1,000 g/mol | Strong antiproliferative effects | Anticancer drug development |

| Other D-amino acids | Varies | Enhanced stability and bioactivity | Drug delivery systems |

Propriétés

IUPAC Name |

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373154 | |

| Record name | Boc-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73259-81-1 | |

| Record name | Boc-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.